Fmoc-D-Lys(Boc)-OH

Descripción

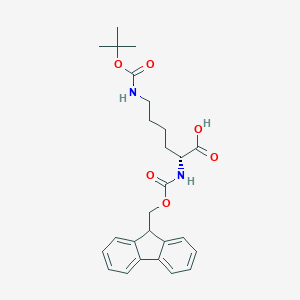

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544408 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92122-45-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc D Lys Boc Oh and Its Derivatives

Established Synthetic Routes for Fmoc-D-Lys(Boc)-OH

The synthesis of this compound relies on a strategic application of protecting groups to selectively shield the α-amino and ε-amino functionalities of the D-lysine backbone. This ensures that peptide bond formation occurs at the desired carboxyl group without unintended side reactions.

Sequential Protection Strategies

The most common approach for the synthesis of this compound involves a sequential protection strategy. This method ensures that the two amino groups of D-lysine are masked with orthogonal protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group.

The synthesis commences with the protection of the ε-amino group of D-lysine. This is typically achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine. This step yields N-ε-Boc-D-lysine. Subsequently, the α-amino group is protected using 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate evitachem.com. This two-step process affords the desired product, this compound, with the α-amino group protected by the base-labile Fmoc group and the ε-amino group protected by the acid-labile Boc group. This orthogonal protection scheme is fundamental to Fmoc-based solid-phase peptide synthesis. peptide.comchempep.com

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product |

| 1 | D-Lysine | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | N-ε-Boc-D-lysine |

| 2 | N-ε-Boc-D-lysine | 9-fluorenylmethyl-chloroformate (Fmoc-Cl) | Sodium bicarbonate | This compound |

Carboxyl Group Activation

For efficient peptide bond formation, the carboxyl group of this compound must be activated. This enhances its electrophilicity, facilitating nucleophilic attack by the free amino group of the growing peptide chain.

A widely employed method for carboxyl group activation is the formation of a pentafluorophenyl (Pfp) ester. This is achieved by reacting this compound with pentafluorophenol (B44920) in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) evitachem.com. The resulting Fmoc-D-Lys(Boc)-OPfp active ester is a stable, crystalline solid that can be readily isolated and purified. This activated form of the amino acid allows for efficient coupling reactions during peptide synthesis. evitachem.com

Advanced Derivatization Strategies Utilizing this compound

This compound serves as a versatile platform for the synthesis of various lysine (B10760008) derivatives, which are instrumental in studying post-translational modifications and developing novel peptide-based therapeutics.

N-ε-Methylation Approaches

N-ε-methylation of lysine residues is a crucial post-translational modification that plays a significant role in regulating protein function and gene expression. The synthesis of Fmoc-protected N-ε-methylated lysine derivatives is therefore of great interest.

The synthesis of Fmoc-D-Lys(Me,Boc)-OH, a key building block for incorporating monomethylated D-lysine into peptides, can be achieved through a concise one-pot reaction sequence chemicalbook.com. This process begins with Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride, which undergoes consecutive reductive benzylation and reductive methylation in the presence of triethylamine (TEA) and Boc anhydride in anhydrous dichloromethane chemicalbook.com. Following the reaction, the palladium on carbon (Pd-C) catalyst is removed, and the resulting crude product is purified by silica gel column chromatography to yield pure Fmoc-D-Lys(Me,Boc)-OH chemicalbook.com. This method provides a high yield of the desired product, which appears as a white powder chemicalbook.com. The structure of the synthesized Nα-Fmoc-Nε-(Boc, methyl)-lysine can be confirmed using spectroscopic techniques such as ESI-MS, ¹H-NMR, and ¹³C-NMR chemicalbook.com. Peptides incorporating this methylated lysine derivative have shown resistance to enzymatic degradation by trypsin and lysyl endopeptidase, enhancing their stability. chemicalbook.com

| Starting Material | Key Reagents | Product | Yield |

| Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride | Triethylamine (TEA), Boc anhydride, Pd-C | Fmoc-D-Lys(Me,Boc)-OH | 93% |

This streamlined synthetic approach facilitates the availability of Fmoc-D-Lys(Me,Boc)-OH for its application in solid-phase peptide synthesis, enabling the study of site-specifically lysine monomethylated peptides chemicalbook.com.

Bioconjugation Handle Integration

The selective deprotection of the lysine side chain in this compound derivatives allows for the introduction of various bioconjugation handles. These handles serve as specific attachment points for labels, probes, or other molecules, enabling the creation of sophisticated tools for biological research. Orthogonally protected lysine derivatives are essential for these applications, allowing for site-specific modification of peptides. iris-biotech.de

Strategies often involve using protecting groups that are stable under the conditions used for Fmoc removal (typically piperidine) but can be cleaved under different, specific conditions. This orthogonality is key to achieving selective side-chain modification.

Biotinylation Strategies

Biotinylation is a widely used technique for labeling and detecting peptides and proteins. This compound derivatives are instrumental in the site-specific incorporation of biotin into synthetic peptides.

One common strategy involves the use of Fmoc-Lys(Dde)-OH. nih.govlifetein.com The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group that is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with hydrazine. lifetein.com This allows for the deprotection of the lysine side chain after the peptide has been fully assembled, followed by the coupling of biotin. nih.govlifetein.com This approach is advantageous as it allows for the introduction of various labels, not just biotin. nih.gov

Alternatively, Fmoc-Lys(Biotin)-OH can be used for the direct incorporation of a biotinylated lysine residue during solid-phase peptide synthesis (SPPS). peptide.comrsc.org This method ensures the precise positioning of the biotin label within the peptide sequence. lifetein.com Biotinylated peptides are valuable probes that can be detected using avidin or streptavidin conjugates, often resulting in signal amplification. peptide.com

| Compound | Strategy | Deprotection Reagent for Side Chain | Application |

| Fmoc-Lys(Dde)-OH | Post-synthesis labeling | 2% Hydrazine in DMF | Introduction of biotin and other labels |

| Fmoc-Lys(Biotin)-OH | Direct incorporation | Not applicable | Site-specific biotinylation |

| Fmoc-Lys(biotin-PEG12)-OH | Direct incorporation with spacer | Not applicable | Biotinylation with enhanced solubility |

Incorporation of "Clickable" Functionalities

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. medchemexpress.comchempep.com this compound derivatives containing azide or alkyne functionalities are essential building blocks for synthesizing "clickable" peptides. These peptides can be readily conjugated to other molecules bearing the complementary functionality.

The azide group is a key functionality for click chemistry and can be introduced into the lysine side chain. chempep.com Fmoc-Lys(N₃)-OH is a versatile derivative that allows for the site-specific incorporation of an azide group into a peptide sequence. chempep.com This azide-modified peptide can then be reacted with an alkyne-containing molecule via CuAAC. medchemexpress.comchempep.com The azide and alkyne groups are stable during standard peptide synthesis protocols, making them ideal for post-synthetic modification. peptide.com

Azide-Alkyne Cycloaddition Precursors

The synthesis of peptides designed for azide-alkyne cycloaddition relies on the incorporation of amino acids with either an azide or an alkyne side chain. Fmoc-protected azido amino acids, such as Fmoc-azido-l-lysine, are crucial precursors for this purpose. nih.gov

The synthesis of these precursors often involves a diazotransfer reaction on a free amine of the lysine side chain after appropriate protection of the α-amino and carboxyl groups. nih.gov Once incorporated into a peptide, the azide functionality is ready for the cycloaddition reaction with an alkyne partner. This strategy is used to create a variety of modified peptides, including cyclic peptides and peptide-drug conjugates. peptide.comnih.gov The reaction is highly efficient and can be performed under mild, biocompatible conditions. medchemexpress.com

Diverse Orthogonal Side-Chain Protection Strategies

The ability to selectively deprotect and modify specific lysine residues within a peptide sequence is critical for many applications. This is achieved through the use of orthogonal protecting groups on the lysine side chain, which are stable to the conditions used for removing the N-terminal Fmoc group but can be cleaved under different, specific conditions.

Commonly used orthogonal protecting groups for the lysine side chain include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl). iris-biotech.de These groups are stable to piperidine (used for Fmoc removal) and TFA (used for cleavage from the resin) but can be removed by hydrazinolysis. iris-biotech.desigmaaldrich-jp.com This allows for on-resin, site-specific modification of the lysine side chain. sigmaaldrich-jp.com While Dde is easier to remove, it can sometimes migrate to other free amino groups, whereas the more sterically hindered ivDde is more stable but can be difficult to remove in certain sequences. iris-biotech.de

Allyloxycarbonyl (Alloc) Strategies

The allyloxycarbonyl (Alloc) protecting group offers another valuable orthogonal strategy for lysine side-chain protection. iris-biotech.de The Alloc group is stable to both acidic and basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.demerckmillipore.com

Fmoc-Lys(Alloc)-OH is a key building block in this strategy. smolecule.com The Alloc group can be selectively and rapidly removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like acetic acid and N-methylmorpholine (NMM). iris-biotech.demerckmillipore.com This deprotection method is fully compatible with Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de The use of the Alloc group allows for on-resin modification of the lysine side chain, such as for the synthesis of cyclic or branched peptides. iris-biotech.dersc.org

| Protecting Group | Chemical Name | Deprotection Conditions | Key Features |

| Boc | tert-butoxycarbonyl | Trifluoroacetic acid (TFA) | Standard, acid-labile |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal to Fmoc, base-stable |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2% Hydrazine in DMF | More stable than Dde, less prone to migration |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to Fmoc and Boc, mild removal |

Dde and ivDde-Based Modifications

In the synthesis of complex peptides, such as branched or side-chain modified peptides, the use of orthogonal protecting groups is essential. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are employed for the protection of the ε-amino group of lysine, offering a distinct advantage in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com The utility of the Fmoc/xDde strategy is based on the stability of Dde and ivDde protecting groups to the standard reagents used for Fmoc removal (20% piperidine in DMF) and final cleavage from many resins (trifluoroacetic acid, TFA). sigmaaldrich.comiris-biotech.de This chemical orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support with its N-terminus and other side chains still protected.

The primary method for the removal of both Dde and ivDde groups is treatment with 2% hydrazine in N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.comsigmaaldrich-jp.com Because hydrazine can also cleave the N-terminal Fmoc group, the synthesis strategy often involves protecting the N-terminus with a Boc group before Dde/ivDde removal. sigmaaldrich.compeptide.com An alternative method that preserves the Fmoc group involves using a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP). peptide.com

While both groups serve a similar purpose, research has highlighted key differences in their stability and performance. The Dde group, while effective, has been shown to be somewhat labile, with some loss observed during prolonged synthesis of long peptide sequences. peptide.comiris-biotech.de A more significant issue is the tendency of the Dde group to migrate to free amino groups, such as the N-terminal α-amino group or other deprotected lysine ε-amino groups, a phenomenon known as "scrambling". iris-biotech.de

To address these stability issues, the sterically more demanding ivDde group was developed. peptide.comiris-biotech.de The ivDde group exhibits greater stability during the repetitive piperidine treatments required for Fmoc deprotection and shows a significantly lower tendency for migration, virtually eliminating the scrambling issue. iris-biotech.de However, this increased stability can sometimes lead to difficulties in removal, especially if the protected lysine residue is located near the C-terminus or within an aggregated peptide sequence, where deprotection can be sluggish and incomplete. sigmaaldrich.comiris-biotech.desigmaaldrich-jp.com

| Protecting Group | Key Features | Standard Cleavage Reagent | Stability | Issues |

|---|---|---|---|---|

| Dde | Orthogonal to Fmoc and tBu groups. | 2% Hydrazine in DMF sigmaaldrich.compeptide.com | Stable to TFA and piperidine. sigmaaldrich.comiris-biotech.de | Prone to migration ("scrambling"); partial loss during long syntheses. peptide.comiris-biotech.de |

| ivDde | Higher stability than Dde. | 2% Hydrazine in DMF sigmaaldrich.comsigmaaldrich-jp.com | More stable to piperidine than Dde. iris-biotech.de | Less prone to scrambling; removal can be sluggish/incomplete in certain sequences. sigmaaldrich.comiris-biotech.de |

Fmoc D Lys Boc Oh in Solid Phase Peptide Synthesis Spps

Mechanistic Principles of Fmoc-D-Lys(Boc)-OH Integration into Peptide Chains

Peptide Bond Formation via Activated Carboxylates

Peptide bond formation in SPPS relies on the activation of the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group of the peptide chain anchored to the resin altabioscience.comchempep.com. For this compound, this activation is typically achieved through the formation of reactive intermediates. Common methods involve the use of coupling reagents such as carbodiimides (e.g., DIC, DCC) in conjunction with additives like HOBt or Oxyma Pure, or pre-formed activated esters like pentafluorophenyl (OPfp) esters chempep.comevitachem.comsigmaaldrich.com. The OPfp ester, for instance, is formed by reacting the carboxylic acid of this compound with pentafluorophenol (B44920) and a carbodiimide, enhancing coupling efficiency and enabling activation-free coupling in some protocols evitachem.com. The choice of activation method is critical to ensure efficient coupling while minimizing side reactions, such as racemization, which can be exacerbated by strong bases or microwave heating in certain contexts sigmaaldrich.com.

Methodological Advancements in SPPS Utilizing this compound

The synthesis of peptides, particularly those incorporating modified amino acids like this compound, has benefited significantly from advancements in SPPS methodologies. These innovations aim to increase efficiency, purity, and sustainability.

Automated Solid-Phase Peptide Synthesis Protocols

This compound is compatible with automated SPPS platforms, which streamline the synthesis process by precisely controlling reagent delivery, reaction times, and washing steps chempep.comnih.gov. Automated synthesizers enable the rapid and reproducible assembly of complex peptide sequences, including those with challenging amino acid incorporations. Technologies like CEM's automated microwave peptide synthesizer have been pivotal in this regard cem.com. Advanced protocols in automated SPPS focus on optimizing conditions for difficult sequences, often involving specific resin choices and coupling strategies to ensure efficient incorporation of sterically hindered or aggregation-prone amino acids nih.govbiotage.co.jp.

Microwave-Assisted Peptide Synthesis Enhancement

Microwave irradiation has emerged as a powerful tool to accelerate SPPS reactions, leading to reduced synthesis times and often improved peptide purity and yield nih.govcem.combiotage.co.jp. By rapidly and uniformly heating the reaction mixture, microwave technology enhances the kinetics of both coupling and deprotection steps. This is particularly beneficial for this compound, where efficient coupling is paramount. While generally advantageous, it is noted that microwave heating can sometimes exacerbate racemization, especially with certain amino acids, necessitating careful optimization of protocols sigmaaldrich.com.

Green Chemistry Approaches in Fmoc-SPPS

The field of peptide synthesis is increasingly focused on adopting green chemistry principles to minimize environmental impact. A significant area of improvement involves reducing solvent waste, which is substantial in traditional SPPS due to extensive washing steps advancedchemtech.comacs.orgspinchem.comtandfonline.com. Strategies include the use of greener solvents (e.g., 2-methyltetrahydrofuran, ethyl acetate (B1210297), dipropyleneglycol dimethylether) as alternatives to hazardous solvents like DMF and DCM advancedchemtech.comacs.orgtandfonline.comnih.govrsc.orgresearchgate.net. Furthermore, minimizing or eliminating wash steps through "one-pot" procedures or in-situ Fmoc removal protocols can drastically reduce solvent consumption and waste generation, potentially by up to 95% cem.comnih.govtandfonline.com. The development of alternative bases for Fmoc deprotection, such as 4-methylpiperidine (B120128) (4-MP) or 3-(diethylamino)propylamine (B94944) (DEAPA), also contributes to greener and more efficient processes advancedchemtech.comtandfonline.comunibo.it.

D-Amino Acid Incorporation Specificities in SPPS

The incorporation of D-amino acids, such as D-lysine in this compound, presents distinct considerations compared to their L-enantiomers. While L-amino acids are the building blocks of naturally occurring proteins synthesized ribosomally, D-amino acids are found in peptides produced by microorganisms through non-ribosomal biosynthesis and can be introduced synthetically to confer specific properties psu.edunih.govnih.gov. The primary specificity lies in their stereochemistry, which can influence peptide folding, stability, and biological activity psu.edunih.govmdpi.compreprints.org. The use of D-amino acids can enhance metabolic stability, improve selectivity, and reduce toxicity in certain peptide applications, such as antimicrobial peptides mdpi.comnih.govnih.gov. However, careful selection of coupling conditions is necessary to preserve the stereochemical integrity of the D-amino acid during synthesis sigmaaldrich.com.

Stereochemical Control and Impact on Peptide Conformation

The stereochemistry of amino acid residues profoundly impacts peptide conformation and function. Incorporating D-amino acids into a peptide chain, like using this compound, can alter secondary structures such as α-helices and β-sheets psu.edunih.govmdpi.compreprints.org. For example, D-amino acid substitutions can lead to a progressive loss of helical secondary structure, which in turn can affect protein-peptide interactions and biological activity mdpi.comnih.govnih.gov. The Ramachandran maps, which define the allowed conformational angles, differ between L- and D-amino acids, leading to distinct local conformational constraints psu.eduresearchgate.net. While L-polypeptides typically adopt right-handed helices, D-polypeptides tend to form left-handed helices psu.edu. Maintaining stereochemical control throughout the SPPS process, from the selection of reagents to reaction conditions, is paramount to ensure the synthesis of the desired enantiomerically pure peptide.

Advanced Research Applications of Peptides Synthesized with Fmoc D Lys Boc Oh

Design and Synthesis of Therapeutic Peptides

The incorporation of Fmoc-D-Lys(Boc)-OH is pivotal in the design and synthesis of therapeutic peptides aimed at treating a range of diseases. The D-lysine residue contributes to the stability of the peptide against proteolytic cleavage, a common limitation for therapeutic peptides. The protected side chain provides a site for conjugation, which can be exploited to improve pharmacokinetics, target delivery, or enhance efficacy.

Peptide-based drugs offer high specificity and potency, but their therapeutic utility is often hampered by poor stability and rapid clearance. The inclusion of D-amino acids, such as D-lysine introduced via this compound, can significantly mitigate these issues by increasing resistance to peptidases. For instance, in the development of analogs of naturally occurring peptide hormones or signaling molecules, replacing L-amino acids with their D-counterparts has led to peptides with prolonged biological activity and improved oral bioavailability in some preclinical studies.

In vaccine development, peptides representing critical epitopes of pathogens or tumor-associated antigens are synthesized. The use of this compound can enhance the immunogenicity and stability of these peptide vaccines. Furthermore, the epsilon-amino group on the D-lysine residue can serve as an attachment point for adjuvants or carrier molecules, facilitating a more robust immune response.

Table 1: Examples of Therapeutic Peptide Applications Utilizing D-Lysine Incorporation

| Peptide Type/Application | Role of D-Lysine (via this compound) | Key Benefit Observed | Representative Research Area |

| Hormone Analogs | Increased proteolytic stability | Extended half-life | Diabetes, Metabolic Disorders |

| Antimicrobial Peptides | Enhanced membrane interaction, stability | Increased potency | Infectious Diseases |

| Cancer Therapeutics | Conjugation site for targeting ligands | Targeted delivery | Oncology |

| Vaccine Antigens | Improved immunogenicity, stability | Enhanced immune response | Infectious Diseases, Cancer |

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and are being explored as novel therapeutic agents against drug-resistant bacteria. Many naturally occurring AMPs are rich in cationic amino acids like lysine (B10760008). Incorporating D-lysine, facilitated by this compound, into synthetic AMPs can lead to several advantages. D-amino acids are generally not recognized by bacterial proteases, rendering D-amino acid-containing peptides more resistant to degradation within the microbial environment. This enhanced stability can translate to improved efficacy and a broader spectrum of activity. Moreover, the altered stereochemistry can influence the peptide's interaction with bacterial membranes, potentially leading to more potent antimicrobial effects or a reduced tendency to induce resistance.

This compound plays a vital role in constructing sophisticated peptide-based drug delivery systems. The epsilon-amino group of the D-lysine residue, once selectively deprotected, can be utilized for conjugation to targeting moieties such as antibodies, antibody fragments, or small molecules that bind to specific receptors overexpressed on diseased cells. This targeted approach aims to concentrate therapeutic payloads at the site of action, minimizing systemic exposure and off-target effects. Additionally, the lysine side chain can be used to create self-assembling peptide nanostructures, like micelles or hydrogels, capable of encapsulating and delivering hydrophobic drugs or other therapeutic agents in a controlled manner.

Bioconjugation and Probe Development

Beyond therapeutic applications, this compound is invaluable for creating advanced biochemical probes and conjugates used in diagnostics, imaging, and fundamental biological research. The ability to selectively functionalize the lysine side chain allows for the precise attachment of labels or modifying agents without compromising the peptide’s primary structure or function.

The epsilon-amino group of lysine is an excellent nucleophile for covalent attachment of various labels, including fluorescent dyes (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) and other reporter tags (e.g., biotin, affinity tags). By using this compound, researchers can introduce a D-lysine residue at a specific position within a peptide sequence. After peptide synthesis and cleavage from the resin, the Boc group can be selectively removed under mild acidic conditions, exposing the epsilon-amino group. This allows for site-specific labeling, ensuring that the label is attached at a defined location, which is crucial for maintaining the peptide’s biological activity and for accurate interpretation of experimental results in techniques like fluorescence microscopy, flow cytometry, or Western blotting.

Table 2: Site-Specific Labeling Strategies Using this compound

| Labeling Agent Type | Target Functional Group (on Lysine) | Conjugation Chemistry | Application Examples |

| Fluorescent Dyes | Epsilon-amino group | Amide bond formation | Peptide imaging, FRET studies |

| Biotin | Epsilon-amino group | Amide bond formation | Affinity purification, ELISA |

| Isothiocyanates | Epsilon-amino group | Thiourea formation | Protein labeling, Flow cytometry |

| NHS Esters | Epsilon-amino group | Amide bond formation | Antibody-peptide conjugates |

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a widely used strategy to improve the pharmacokinetic properties of peptide and protein drugs. PEGylation can enhance solubility, reduce immunogenicity, and significantly prolong the circulation half-life by shielding the peptide from proteolytic degradation and renal clearance. This compound provides a convenient handle for site-specific PEGylation. After peptide synthesis, the Boc-protected epsilon-amino group is selectively deprotected, and then activated PEG derivatives (e.g., PEG-NHS ester, PEG-maleimide) are reacted with the exposed amine. This allows for precise control over the degree and location of PEGylation, optimizing the therapeutic profile of the modified peptide.

Table 3: Pharmacokinetic Modulation via PEGylation of Lysine Residues

| Peptide Modification | Attachment Point | PEGylation Strategy | Resulting Pharmacokinetic Improvement | Research Focus |

| Lysine Side Chain | Epsilon-amino | NHS-PEGylation | Increased serum half-life | Drug Stability |

| Lysine Side Chain | Epsilon-amino | Maleimide-PEGylation | Reduced immunogenicity | Immune Response |

| Lysine Side Chain | Epsilon-amino | NHS-PEGylation | Enhanced solubility | Formulation |

Compound List:

this compound

D-lysine

L-lysine

Polyethylene Glycol (PEG)

Analytical Characterization and Quality Control in Research

Purity Assessment Methodologies

Ensuring high purity is paramount for Fmoc-D-Lys(Boc)-OH to prevent side reactions and ensure the successful synthesis of peptides with the desired sequence and yield. Several chromatographic and quantitative methods are routinely used.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and confirming its identity. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main component and the detection of impurities. For this compound, HPLC analysis typically indicates a purity of ≥ 98.0% (area%) sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com. Some suppliers report even higher purities, such as ≥ 98.0% glentham.com or ≥ 99.0% min omizzur.com for similar L-enantiomers, and >99.5% for the D-enantiomer cblpatras.gr. HPLC is also used to monitor reactions and assess the quality of the compound after synthesis and purification omizzur.comevitachem.comambeed.com.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for assessing the purity of this compound and monitoring reaction progress. It is often used as a quick check before more time-consuming chromatographic analyses. Typical specifications indicate a purity of ≥ 98% by TLC sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com. A key indicator of purity in TLC is the absence of free amino acids or other related impurities; for instance, the level of H-D-Lys(Boc)-OH, a potential impurity, is reported as <0.05% when validated by TLC cblpatras.grcblpatras.gr. Furthermore, a purity statement often includes that "No free amino acid is detectable by TLC when 100 µg is applied on the plate" peptanova.de.

Acidimetric Assay for Quantitative Purity

An acidimetric assay, which involves titration, provides a quantitative measure of the purity of this compound by determining the amount of free carboxylic acid present. This method is essential for establishing the exact content of the active compound. Acidimetric assays typically yield purity values of ≥ 97.0% sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com. For related compounds, titration assays are reported to be >98% cblpatras.gr.

Structural Elucidation and Confirmation Techniques

Confirming the precise molecular structure of this compound is critical to differentiate it from potential isomers or degradation products and to ensure its correct stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and providing insights into the fragmentation patterns of this compound. The molecular weight of this compound is consistently reported as approximately 468.5 g/mol medchemexpress.compeptide.com or 468.54 g/mol sigmaaldrich.comglentham.comcblpatras.grsigmaaldrich.comglentham.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to verify this molecular weight and can also provide information about fragmentation, aiding in structural confirmation evitachem.comambeed.comnih.gov. For instance, fragmentation patterns can reveal characteristic losses of protecting groups or parts of the molecule, confirming the presence of the Fmoc and Boc moieties and the lysine (B10760008) backbone nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for unequivocally assigning the structure of this compound. NMR provides detailed information about the chemical environment of each atom, confirming the connectivity of atoms, the presence of functional groups, and the stereochemistry. NMR analysis validates the stereochemistry and functional group integrity of the compound evitachem.comambeed.com. While specific NMR data for this compound is often found in Certificates of Analysis (CoA) or technical data sheets, studies on related protected amino acids demonstrate the capability of NMR to confirm structural features and purity omizzur.comnih.gov. For example, characteristic signals in ¹H NMR spectra help confirm the presence of the Fmoc phenyl protons, the Boc tert-butyl protons, and the lysine side chain and backbone protons omizzur.com.

Data Tables

Table 1: Purity Assessment of this compound

| Analytical Method | Typical Specification | Reference(s) |

| HPLC (area%) | ≥ 98.0% | sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com |

| TLC | ≥ 98% | sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com |

| Acidimetric Assay | ≥ 97.0% | sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com |

| Enantiomeric Purity (HPLC) | ≥ 99.5% | glentham.comcblpatras.gr |

| H-D-Lys(Boc)-OH (TLC) | < 0.05% | cblpatras.grcblpatras.gr |

Table 2: Key Spectroscopic and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₂N₂O₆ | sigmaaldrich.comglentham.compeptide.comsigmaaldrich.comnih.gov |

| Molecular Weight | 468.54 g/mol | sigmaaldrich.comglentham.comsigmaaldrich.com |

| Appearance | White to off-white powder/crystals | glentham.comomizzur.comevitachem.comsigmaaldrich.com |

| Melting Point (°C) | 120-130 | sigmaaldrich.comsigmaaldrich.com |

| Melting Point (°C) | 128-131 | sigmaaldrich.com |

| Melting Point (°C) | 125.0 - 135.0 | glentham.com |

| Solubility (in DMF) | Clearly soluble | sigmaaldrich.comscientificlabs.co.ukscientificlabs.iesigmaaldrich.com |

| Water Content (KF) | ≤ 1.0% | glentham.com |

| Identity (IR) | Passes test / To conform to standard | sigmaaldrich.comscientificlabs.co.ukscientificlabs.ieglentham.com |

Compound List

this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds. For this compound, IR spectroscopy is invaluable for confirming the presence of key functional groups associated with its structure.

The characteristic absorption bands expected for this compound include:

Amide I Band: A strong absorption typically observed around 1650-1690 cm⁻¹ due to the C=O stretching vibration of the Fmoc carbamate (B1207046) group.

Amide II Band: Associated with N-H bending and C-N stretching, usually found around 1500-1550 cm⁻¹.

Carboxylic Acid (–COOH): A broad and strong absorption band in the region of 3300-2500 cm⁻¹ due to O-H stretching (hydrogen-bonded), and a sharp peak around 1700-1730 cm⁻¹ for the C=O stretching of the free carboxylic acid.

Boc (tert-butoxycarbonyl) Group: The C=O stretching vibration of the carbamate within the Boc group typically appears around 1690-1700 cm⁻¹. The C-O stretching and C-H stretching vibrations of the tert-butyl group also contribute characteristic signals in the fingerprint region.

Fmoc Group: The aromatic rings of the fluorenyl moiety exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹.

By comparing the IR spectrum of a synthesized batch of this compound with a reference spectrum, or by identifying these characteristic peaks, researchers can confirm the successful incorporation of the Fmoc and Boc protecting groups and the presence of the lysine backbone and carboxylic acid functionality.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Description |

| Fmoc Carbamate (C=O) | 1650-1690 | Strong stretching vibration |

| Boc Carbamate (C=O) | 1690-1700 | Strong stretching vibration |

| Carboxylic Acid (O-H) | 3300-2500 (broad) | Hydrogen-bonded O-H stretching |

| Carboxylic Acid (C=O) | 1700-1730 | Sharp stretching vibration |

| Fmoc Aromatic Rings (C=C) | 1600-1450 | Multiple stretching vibrations |

| Amide N-H / C-N (Amide II) | 1500-1550 | Bending and stretching vibrations |

| Boc tert-butyl C-H | ~2970, ~2870 | Asymmetric and symmetric stretching |

Enantiomeric Purity Determination

Enantiomeric purity is a critical quality attribute for chiral compounds like this compound, especially in applications such as peptide synthesis where stereochemistry directly influences biological activity and product integrity. This compound is the D-enantiomer of N-Fmoc-Nε-Boc-lysine. The presence of the L-enantiomer (Fmoc-L-Lys(Boc)-OH) as an impurity can lead to the formation of diastereomeric peptides during synthesis, which are often difficult to separate and can compromise the efficacy and safety of the final peptide product. Therefore, rigorous methods are required to determine and quantify the enantiomeric purity, typically expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) within the HPLC column, which interacts differently with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for the separation and quantification of each enantiomer.

For this compound, chiral HPLC methods are developed to resolve it from its enantiomer, Fmoc-L-Lys(Boc)-OH. The development of such a method involves selecting an appropriate CSP, mobile phase composition, flow rate, and detection wavelength. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on silica), cyclodextrins, or protein-based phases. The mobile phase is typically a mixture of organic solvents (e.g., hexane, isopropanol, ethanol) and sometimes a small amount of acid or base to optimize peak shape and resolution. Detection is usually performed using UV-Vis spectroscopy, leveraging the strong UV absorbance of the Fmoc and aromatic groups in the molecule.

Typical HPLC Method Parameters and Expected Outcomes:

Column: Chiral stationary phase (e.g., Chiralpak AD-H, Chiralpak OD-H, or similar polysaccharide-based columns).

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small percentage of trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) for improved separation and peak shape.

Flow Rate: Typically 0.5-1.5 mL/min.

Column Temperature: Room temperature or slightly elevated (e.g., 25-30 °C).

Detection: UV detection at wavelengths around 210 nm (for peptide backbone) or 254 nm (for Fmoc group).

Quantification: The area under the peak corresponding to this compound and the peak corresponding to Fmoc-L-Lys(Boc)-OH are measured. Enantiomeric excess (ee) is calculated using the formula: ee (%) = [([D] - [L]) / ([D] + [L])] × 100 where [D] is the peak area of the D-enantiomer and [L] is the peak area of the L-enantiomer.

Table 2: Chiral HPLC Parameters and Data for this compound Purity Assessment

| Parameter | Typical Value/Range | Notes |

| Chiral Stationary Phase | Polysaccharide derivatives (e.g., cellulose-based) | Provides differential interaction with enantiomers. |

| Mobile Phase A | n-Hexane | Non-polar solvent. |

| Mobile Phase B | Isopropanol (IPA) | Polar solvent, often used in combination with A. |

| Additives (Optional) | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | Used to improve peak shape and resolution by suppressing ionization or protonating/deprotonating analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects separation efficiency and analysis time. |

| Column Temperature | 20 - 30 °C | Influences selectivity and retention. |

| Detection Wavelength | 210 nm or 254 nm | 210 nm for general peptide backbone detection; 254 nm specifically for the Fmoc chromophore. |

| Retention Time (D-isomer) | Varies based on column and mobile phase | Specific to the optimized method. |

| Retention Time (L-isomer) | Varies based on column and mobile phase | Typically differs from the D-isomer's retention time. |

| Enantiomeric Excess (ee) | ≥ 98% (for high purity material) | Calculated from the ratio of peak areas: ee = ([D] - [L]) / ([D] + [L]) * 100. |

Research findings often report enantiomeric excesses of this compound exceeding 98% or 99% when analyzed by optimized chiral HPLC methods, confirming its suitability for demanding synthetic applications.

Compounds Mentioned:

this compound

Fmoc-L-Lys(Boc)-OH

Comparative Analyses and Future Directions

Comparative Studies with L-Enantiomer (Fmoc-Lys(Boc)-OH)

The stereochemistry of amino acids profoundly influences peptide structure, stability, and biological function. Fmoc-D-Lys(Boc)-OH, the D-enantiomer of the naturally occurring L-lysine derivative, offers distinct advantages when incorporated into peptide sequences. The primary benefit of employing D-amino acids, including D-lysine, is their increased resistance to enzymatic degradation by endogenous proteases jpt.comnih.gov. This resistance can significantly prolong the in vivo half-life of therapeutic peptides, reducing the frequency of administration and improving patient compliance jpt.comnih.gov.

While L-amino acids are the building blocks of naturally occurring proteins and peptides, the strategic inclusion of D-amino acids can alter peptide conformation, potentially enhancing membrane permeability and improving drug-like properties genscript.comnih.gov. However, it is crucial to note that biological systems are highly selective for L-amino acids. Therefore, the precise incorporation of D-amino acids requires careful consideration, as incorrect stereochemistry can lead to reduced bioactivity or even inactive peptides jpt.com. The choice between this compound and Fmoc-L-Lys(Boc)-OH is dictated by the specific therapeutic goals, balancing the need for enhanced stability against the requirement for specific biological target engagement that might be optimized by the natural L-configuration.

Table 1: Enantiomeric Comparison of Lysine (B10760008) Derivatives in Peptide Synthesis

| Feature | This compound | Fmoc-L-Lys(Boc)-OH |

| Stereochemistry | D-configuration | L-configuration (natural) |

| Enzymatic Stability | Increased resistance to proteolysis jpt.comnih.gov | Susceptible to endogenous proteases jpt.comnih.gov |

| Pharmacokinetics | Potentially longer in vivo half-life jpt.comnih.gov | Shorter in vivo half-life without modifications |

| Membrane Permeability | May enhance permeability genscript.com | Standard permeability |

| Bioactivity | Can alter or enhance bioactivity; requires careful design jpt.com | Optimized for natural biological interactions jpt.com |

| Synthesis Strategy | Used in Fmoc/tBu SPPS iris-biotech.deiris-biotech.decphi-online.comcphi-online.com | Used in Fmoc/tBu SPPS iris-biotech.deiris-biotech.de |

Comparison with Alternative Protected Lysine Derivatives

Beyond the choice of enantiomer, the selection of appropriate protecting groups for the lysine side chain is paramount for successful peptide synthesis. This compound utilizes the Boc (tert-butyloxycarbonyl) group for side-chain protection. This group is acid-labile, making it compatible with the base-labile Fmoc group used for Nα-amino protection in the widely adopted Fmoc/tBu SPPS strategy nih.govresearchgate.net. However, other protecting groups offer distinct advantages, particularly when orthogonal deprotection strategies are required for complex peptide modifications.

Role in the Synthesis of Specific Biologically Active Peptides (e.g., Ganirelix Acetate (B1210297) Analogs)

This compound plays a crucial role in the synthesis of various biologically active peptides, including analogs of GnRH (Gonadotropin-Releasing Hormone) antagonists like Ganirelix acetate. Ganirelix acetate is a decapeptide analog of GnRH, featuring several D-amino acid substitutions and modifications to enhance its stability and receptor binding affinity google.com. The synthesis of such complex peptides often requires the precise incorporation of both L- and D-lysine residues, along with other modified amino acids.

In the synthesis of Ganirelix acetate, this compound and its L-enantiomer, Fmoc-L-Lys(Boc)-OH, are employed as protected building blocks in Fmoc-based SPPS cphi-online.comcphi-online.comgoogle.comcphi-online.com. The Boc group protects the ε-amino group of lysine during peptide chain elongation. Later in the synthesis, or in specific fragment-based approaches, the Boc group can be removed under acidic conditions, allowing for further modifications or coupling steps, as demonstrated in various patented synthesis routes google.com. The use of D-lysine in Ganirelix analogs contributes to the peptide's resistance to enzymatic degradation, a common strategy to improve the pharmacokinetic profile of peptide therapeutics google.com.

Emerging Methodologies and Innovations in Peptide Synthesis Utilizing this compound

The field of peptide synthesis is continuously evolving, with innovations aimed at increasing efficiency, yield, and the complexity of achievable peptide structures. The incorporation of D-amino acids, facilitated by building blocks like this compound, is central to many of these advancements.

Emerging methodologies include the use of microwave-assisted peptide synthesis, which significantly reduces reaction times and can improve coupling efficiencies, especially for sterically hindered or difficult sequences mdpi.com. Flow chemistry approaches are also gaining traction, offering better control over reaction parameters, improved scalability, and enhanced safety for peptide production mdpi.com. Furthermore, the development of novel coupling reagents and strategies continues to address challenges such as racemization and incomplete coupling, ensuring higher purity and yield of complex peptides containing D-lysine residues. The integration of D-amino acids into peptide libraries for high-throughput screening is also a significant area of innovation, enabling the rapid discovery of novel peptide leads with tailored properties mdpi.comunivie.ac.at.

Future Perspectives in Biopharmaceutical and Chemical Biology Research

The future of peptide therapeutics is exceptionally bright, with peptides increasingly recognized for their specificity, potency, and favorable safety profiles compared to small molecules and biologics mdpi.comunivie.ac.atpolypeptide.comresearchgate.net. This compound and other D-amino acid derivatives are poised to play an even more significant role in this landscape.

Biopharmaceutical Applications: The demand for peptides with enhanced metabolic stability and improved pharmacokinetic properties will drive the continued use and development of D-amino acid-containing peptides jpt.comnih.govmdpi.com. This includes peptides targeting metabolic disorders (like GLP-1 analogs), oncology, autoimmune diseases, and infectious diseases mdpi.compolypeptide.comresearchgate.net. Structural modifications, including the strategic placement of D-lysine, are key to achieving protease resistance and optimizing receptor binding. Furthermore, advancements in peptide delivery systems, such as oral formulations or long-acting injectables, will further broaden the therapeutic reach of these molecules.

Chemical Biology Research: In chemical biology, peptides serve as invaluable tools for interrogating biological pathways, developing diagnostics, and creating novel biomaterials mdpi.comchemrxiv.orgnih.gov. The ability to precisely incorporate D-lysine using this compound allows for the creation of peptides with unique structural and functional properties. For instance, D-lysine can influence peptide self-assembly into nanostructures for drug delivery or biomaterial applications nih.gov. Moreover, the development of bioorthogonal chemistry and site-specific labeling techniques, which can be applied to lysine residues, opens new avenues for understanding protein function and developing targeted therapeutics chemrxiv.orgnih.govrsc.org. The ongoing exploration of non-canonical amino acids, including D-amino acids, will undoubtedly lead to the discovery of novel peptide-based agents with unprecedented capabilities.

Compound List:

this compound

Fmoc-L-Lys(Boc)-OH

Fmoc-Lys(Alloc)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-D-Lys(Dde)-OH

Fmoc-D-Lys(Alloc)-OH

Fmoc-Lys(Mmt)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-D-Lys(Mmt)-OH

Fmoc-D-Lys(Mtt)-OH

Fmoc-D-Phe-OH

Fmoc-D-Leu-OH

Fmoc-Lys(Trt)-OH

Fmoc-D-Arg(Et₂)-OH

Fmoc-D-Nal-OH

Fmoc-D-Cpa-OH

Fmoc-D-Pal-OH

Fmoc-Ser-OH

Fmoc-Tyr-OH

Fmoc-HArg(Et₂)-OH

Fmoc-Leu-OH

Fmoc-Pro-OH

Fmoc-D-Ala-NH₂

Boc-D-Phe-OH

Boc-4-amino-1-Fmoc(piperidine)-4-carboxílico acid

Fmoc-D-His(Trt)-OH

Fmoc-L-Ala-OH

Fmoc-D-Ala-OH

Fmoc-L-Arg(Pbf)-OH

Fmoc-D-Arg(Pbf)-OH

Fmoc-L-Asn(Trt)-OH

Fmoc-D-Asn(Trt)-OH

Fmoc-L-Asp(OtBu)-OH

Fmoc-D-Asp(tBu)-OH

Fmoc-L-Cys(Trt)-OH

Fmoc-D-Cys(Trt)-OH

Fmoc-L-Glu(OtBu)-OH

Fmoc-D-Glu(tBu)-OH

Fmoc-L-Gln(Trt)-OH

Fmoc-D-Gln(Trt)-OH

Fmoc-Gly-OH

Fmoc-L-His(Trt)-OH

Fmoc-L-Ile-OH

Fmoc-D-Ile-OH

Fmoc-L-Leu-OH

Fmoc-L-Met-OH

Fmoc-D-Met-OH

Fmoc-L-Phe-OH

Fmoc-L-Pro-OH

Fmoc-L-Ser(tBu)-OH

Fmoc-D-Ser(tBu)-OH

Fmoc-L-Thr(OtBu)-OH

Fmoc-D-Thr(tBu)-OH

Fmoc-L-Trp(Boc)-OH

Fmoc-Lys(Boc-Aoa)-OH

Fmoc-Lys(iNoc)-OH

Ganirelix acetate

Vasopressin

Oxytocin

Desmopressin

Semaglutide

Liraglutide

Insulin

Copaxone

BT8009

Phylloseptin-TO2 (PSTO2)

Neurotensin (NT)

Nectin-4 targeting Bicycle®

Q & A

Q. Supplier Comparison :

| Supplier | Purity (HPLC) | Enantiomeric Purity |

|---|---|---|

| CEM | ≥99.0% | ≥99.8% |

| GLPBIO | >98.00% | Not specified |

| Santa Cruz Biotech | ≥97% | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.